molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2

1,8-Dioxaspiro[4.5]decan-4-one

Cat. No.: B2949586
CAS No.: 2137765-75-2
M. Wt: 156.181
InChI Key: FLXUUHNEGZJDAC-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C8H12O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dioxaspiro[4.5]decan-4-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the spiro compound . The reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The crude product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

1,8-Dioxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, Chloroform, Ether.

Major Products Formed

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-4-one is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-4-one involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound can undergo aromatization to form derivatives that interact with biological pathways, such as serotonin and melatonin pathways . These interactions can lead to various biological effects, including analgesic and neurochemical activities .

Comparison with Similar Compounds

1,8-Dioxaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:

Uniqueness

This compound is unique due to its specific spiro structure and ketone functionality, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXUUHNEGZJDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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